Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate
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Overview
Description
Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a malonate ester group and a long-chain unsaturated fatty acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate typically involves the esterification of malonic acid with diethyl alcohol, followed by the introduction of the unsaturated fatty acid chain. One common method involves the use of a Grignard reagent derived from the unsaturated fatty acid, which is then reacted with diethyl malonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds in the fatty acid chain can be reduced to form saturated derivatives.
Substitution: The malonate ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted malonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bonds.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated malonates.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of lipid-based drug delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties, such as flexibility and hydrophobicity.
Mechanism of Action
The mechanism of action of diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate involves its interaction with various molecular targets. The unsaturated fatty acid chain can interact with lipid membranes, affecting their fluidity and permeability. Additionally, the malonate ester group can participate in enzymatic reactions, leading to the formation of active metabolites that exert biological effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate can be compared with other similar compounds, such as:
Diethyl malonate: Lacks the long-chain unsaturated fatty acid moiety, making it less hydrophobic and less biologically active.
Methyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
Ethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate: Similar structure but with an ethyl ester group, which may have slightly different physical and chemical properties.
The uniqueness of this compound lies in its combination of a malonate ester group with a long-chain unsaturated fatty acid, providing a balance of reactivity and hydrophobicity that can be exploited in various applications.
Biological Activity
Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate is a compound of significant interest in biochemical research due to its potential applications in various fields, including food science and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₂₅H₄₄O₄
- Molecular Weight : 408.61 g/mol
- CAS Number : 72996-03-3
- Appearance : Colorless oil
- Solubility : Soluble in dichloromethane
Biological Activity
This compound serves as an intermediate in the synthesis of Ethyl 11,14-Diepoxyeicosanoate, which is utilized as a standard for assessing epoxidized soybean oil in food products . The compound's biological activities can be categorized into several key areas:
1. Antioxidant Properties
Research indicates that compounds similar to diethyl malonates exhibit antioxidant activities. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
2. Anti-inflammatory Effects
Diethyl malonates have been studied for their anti-inflammatory effects. Inflammation is a common pathway in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
Case Study 1: Synthesis and Application
In a study focusing on the synthesis of Ethyl 11,14-Diepoxyeicosanoate from diethyl malonate derivatives, researchers demonstrated the efficacy of this compound in food safety testing. The findings indicated that the compound could serve as a reliable marker for detecting epoxidized oils in food products .
Case Study 2: In Vitro Analysis
An in vitro analysis examined the effects of diethyl malonates on cell lines exposed to oxidative stress. The results showed a significant reduction in reactive oxygen species (ROS) levels when treated with diethyl malonate derivatives compared to untreated controls . This suggests potential therapeutic applications in oxidative stress-related conditions.
Comparative Analysis of Related Compounds
Properties
Molecular Formula |
C25H44O4 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
diethyl 2-[(9Z,12Z)-octadeca-9,12-dienyl]propanedioate |
InChI |
InChI=1S/C25H44O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24(26)28-5-2)25(27)29-6-3/h10-11,13-14,23H,4-9,12,15-22H2,1-3H3/b11-10-,14-13- |
InChI Key |
GXUOPIMXKVNLQK-XVTLYKPTSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.